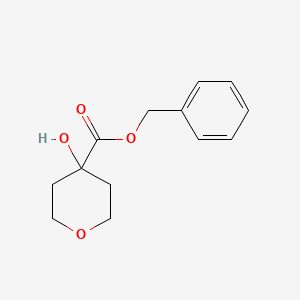
Benzyl 4-hydroxyoxane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-hydroxyoxane-4-carboxylate is an organic compound with the molecular formula C13H16O4 It is a derivative of oxane, featuring a benzyl ester group and a hydroxyl group at the 4-position of the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxyoxane-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyoxane-4-carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification is usually achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of benzyl 4-oxooxane-4-carboxylate.
Reduction: Formation of benzyl 4-hydroxyoxane-4-methanol.
Substitution: Formation of benzyl 4-alkoxyoxane-4-carboxylate derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and as a building block for polymers and materials science.
Mécanisme D'action
The mechanism of action of Benzyl 4-hydroxyoxane-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzymatic activities and signal transduction processes.
Comparaison Avec Des Composés Similaires
Benzyl 4-hydroxybenzoate: Similar structure but with a benzoate group instead of an oxane ring.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Contains a piperidine ring instead of an oxane ring.
Benzyl 4-hydroxybutanoate: Features a butanoate group instead of an oxane ring.
Uniqueness: Benzyl 4-hydroxyoxane-4-carboxylate is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. The combination of the benzyl ester and hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
benzyl 4-hydroxyoxane-4-carboxylate |
InChI |
InChI=1S/C13H16O4/c14-12(13(15)6-8-16-9-7-13)17-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
Clé InChI |
GGQCEPDKMHFVSL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


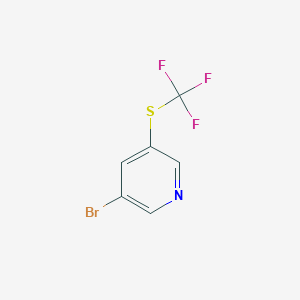
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)
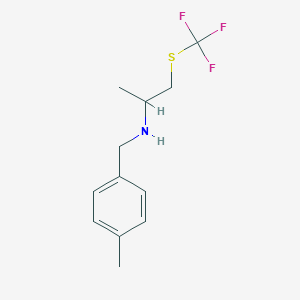
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
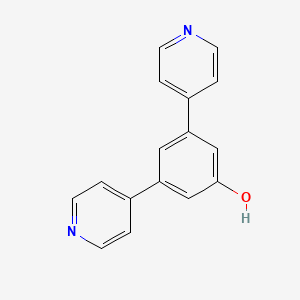

![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)
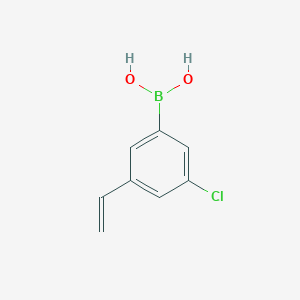

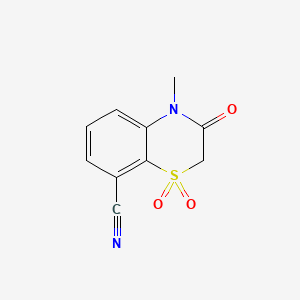
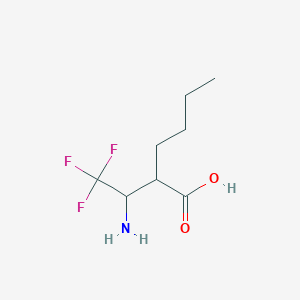
![tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B11759474.png)
